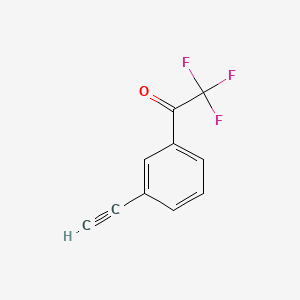
1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Erlotinib hydrochloride: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.
Gefitinib: 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazoline.
Lapatinib: 4-[(3-fluorobenzyl)oxy]-6-{[4-(3-methyl-1H-indazol-5-yl)piperazin-1-yl]methyl}quinazoline.
Uniqueness: 1-(3-Ethynylphenyl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and material science .
Propriétés
Formule moléculaire |
C10H5F3O |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
1-(3-ethynylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H5F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h1,3-6H |
Clé InChI |
NPFMUAPPJSUOJY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


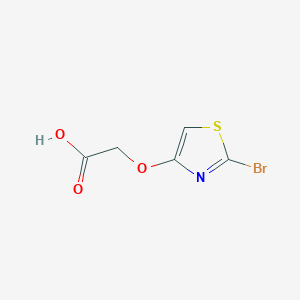
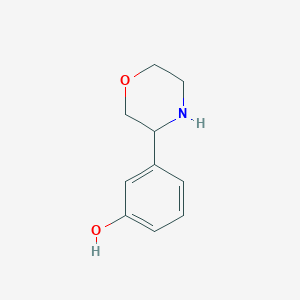

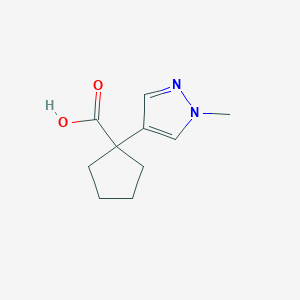
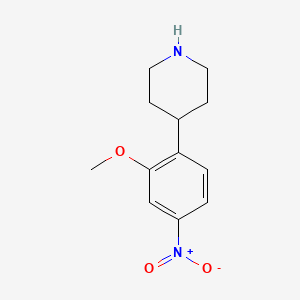

![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
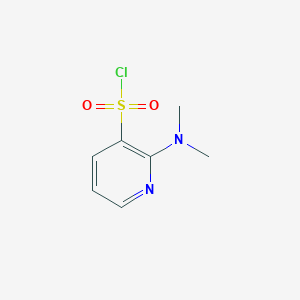
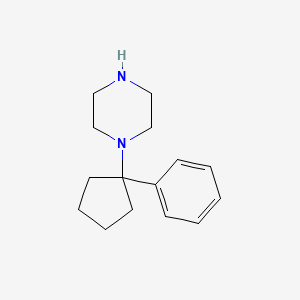

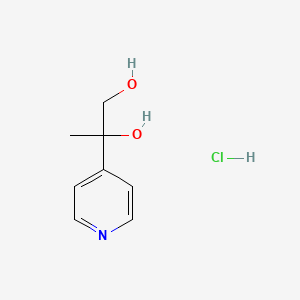
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
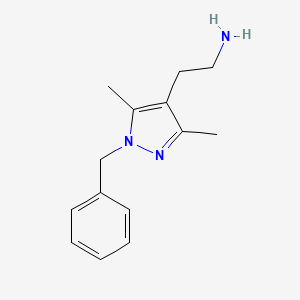
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
